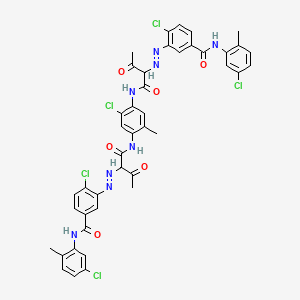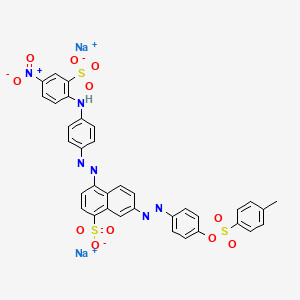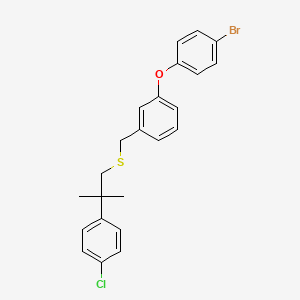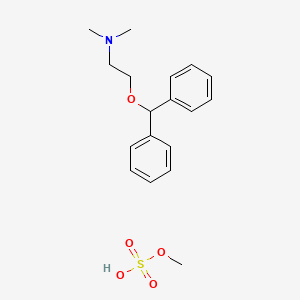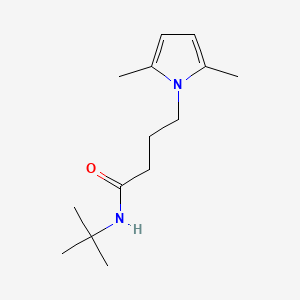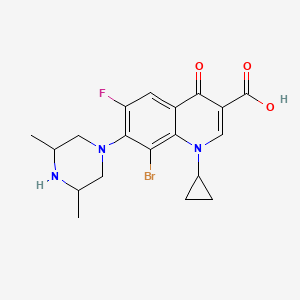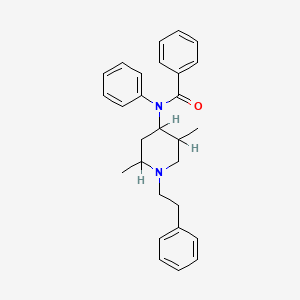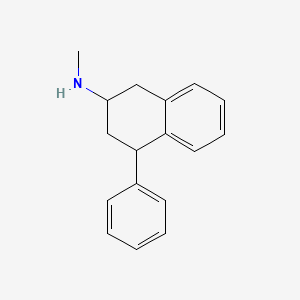
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with a complex structure that includes a tetralin group combined with an amine. This compound is known for its stimulant properties and has been studied for its potential effects on neurotransmitter systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reaction of 4-phenyl-1,2,3,4-tetrahydronaphthalene with methylamine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce different amine derivatives .
Scientific Research Applications
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of certain antidepressants, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin: Another stimulant with a similar tetralin structure but different amine substitution.
Sertraline: A selective serotonin reuptake inhibitor with a related chemical structure.
Uniqueness
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific substitution pattern and its combined effects on multiple neurotransmitter systems. This makes it distinct from other similar compounds that may only target one neurotransmitter system .
Properties
CAS No. |
61764-60-1 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C17H19N/c1-18-15-11-14-9-5-6-10-16(14)17(12-15)13-7-3-2-4-8-13/h2-10,15,17-18H,11-12H2,1H3 |
InChI Key |
HLOCJJORRHQDKS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


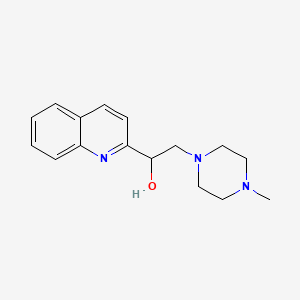

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
